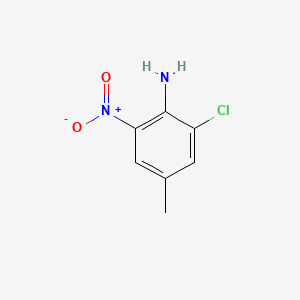

2-Chloro-4-methyl-6-nitroaniline

描述

Structure

3D Structure

属性

IUPAC Name |

2-chloro-4-methyl-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c1-4-2-5(8)7(9)6(3-4)10(11)12/h2-3H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGXUJYWOKLTNET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203109 | |

| Record name | 2-Chloro-6-nitro-p-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5465-33-8 | |

| Record name | 2-Chloro-4-methyl-6-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5465-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-6-nitro-p-toluidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5465-33-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28974 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloro-6-nitro-p-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-nitro-p-toluidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2-Chloro-4-methyl-6-nitroaniline and Analogues

Multi-step Reaction Sequences

A key synthetic pathway to 2-chloro-6-methylaniline (B140736), a precursor to the target compound, involves a one-pot reaction starting from 3-chloro-5-methyl-4-nitroaniline. google.com This process utilizes a diazotization reaction followed by reduction.

The initial step is the diazotization of the starting material, 3-chloro-5-methyl-4-nitroaniline. google.com This is typically carried out in an aqueous medium with sulfuric acid and sodium nitrite (B80452) at a controlled temperature of 0–5 °C to form a diazonium salt intermediate. google.com The diazotization reaction is a fundamental process in organic synthesis for converting primary aromatic amines into diazonium salts. organic-chemistry.orgbyjus.com

Following the formation of the diazonium salt, a reduction step is performed using hypophosphorous acid (H₃PO₂). google.comlumenlearning.com This reagent effectively removes the diazo group, replacing it with a hydrogen atom. lumenlearning.com The reaction between diazonium salts and hypophosphorous acid is understood to proceed via a free radical chain mechanism. researchgate.net This reduction is a critical step in removing the amino functional group after it has directed the substitution of other groups on the aromatic ring. lumenlearning.com

The final step in this sequence is the reduction of the nitro group to an amino group. This is commonly achieved using iron powder in an acidic medium, a classic and mild method for this transformation. google.comyoutube.com The reaction mixture is heated to between 85–95 °C to facilitate the reduction. google.com This multi-step, one-pot synthesis offers advantages such as shorter reaction steps and milder conditions. google.com

Table 1: Molar Ratios for Diazotization-Hypophosphorous Acid Reduction

| Reactant | Molar Ratio (relative to 3-chloro-5-methyl-4-nitroaniline) |

| Sulfuric Acid | 3-4 |

| Sodium Nitrite | 1.0-1.1 |

| Hypophosphorous Acid | 6-7 |

| Iron Powder | 2.5-4.0 |

Data sourced from a patented preparation method for 2-chloro-6-methylaniline. google.com

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. youtube.comwikipedia.org This can be accomplished using various metal-based reducing agents.

A widely used and industrially significant method is catalytic hydrogenation . This process typically employs catalysts such as palladium-on-carbon (Pd/C), Raney nickel, or platinum(IV) oxide in the presence of hydrogen gas. youtube.comwikipedia.org It is a clean and efficient method for nitro group reduction.

Another common approach involves the use of metals in acidic media , such as iron in the presence of hydrochloric acid or acetic acid. youtube.comnm.gov This method is considered a mild and classic way to achieve the reduction of nitroarenes to anilines. youtube.com Other metals like tin(II) chloride and titanium(III) chloride can also be used. wikipedia.org The choice of reducing agent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule. organic-chemistry.org For instance, zero-valent iron has been shown to effectively reduce nitroaromatic compounds to anilines under anaerobic conditions. nm.gov

Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, use less hazardous materials, and improve energy efficiency.

The use of water as a solvent is a cornerstone of green chemistry, as it is non-toxic, non-flammable, and readily available. A patented method for preparing 2-chloro-6-methylaniline explicitly uses water as the reaction solvent, highlighting its alignment with green chemistry principles. google.com

Research has demonstrated the feasibility of conducting various organic reactions in aqueous media. For example, the diazotization-iodination of aromatic amines can be effectively carried out in water using a sulfonic acid-based cation-exchange resin as a proton source. organic-chemistry.org Furthermore, the reduction of nitroaromatic compounds has been successfully achieved in water using reagents like tetrahydroxydiboron. organic-chemistry.org The use of aqueous solvent systems can simplify reaction work-up and reduce the reliance on volatile organic compounds (VOCs).

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions. clockss.orgorientjchem.org This technique has been successfully applied to the synthesis of nitroaniline and aminopyridine analogues. clockss.org

In one study, the synthesis of various nitroaniline derivatives was achieved with high efficiency and excellent yields under microwave irradiation, using sulphamide and halogenated nitrobenzene (B124822) as starting materials. clockss.org This method is noted for its low consumption of reagents, environmental friendliness, and scalability. clockss.org Microwave-assisted methods have also been employed for the nitration of phenolic compounds and the synthesis of azo dyes, demonstrating the broad applicability of this technology in accelerating organic reactions. orientjchem.orgnih.gov The rapid heating provided by microwave energy can significantly enhance reaction rates, allowing syntheses to be completed in minutes rather than hours. nih.govmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Synthesis Attribute | Conventional Heating | Microwave-Assisted |

| Reaction Time | Hours to days | Minutes |

| Yield | Often lower | Generally higher |

| Energy Consumption | Higher | Lower |

| By-product Formation | Can be significant | Often reduced |

This table provides a general comparison based on findings in microwave-assisted organic synthesis literature. clockss.orgnih.govresearchgate.net

Recyclable Catalytic Systems in Related Synthesis

Recyclable catalytic systems are crucial for environmentally friendly and cost-effective chemical production. In the synthesis of related amino compounds, several recyclable catalysts have been developed.

One notable example involves the use of palladium nanoparticles (PdNPs) stabilized in micelles for Suzuki-Miyaura reactions in water. nih.gov These catalysts are effective at low temperatures and can be recycled through ultrafiltration or centrifugation. nih.gov Another approach utilizes active carbon processed by hydrogen peroxide as a metal-free catalyst for the reduction of nitro compounds, which can be recycled and regenerated without significant loss of activity. google.com

Magnetic nanoparticles, such as copper ferrite (B1171679) (CuFe2O4), have also been employed as recyclable catalysts for the reduction of nitroanilines. nih.govresearchgate.net These nanoparticles can be easily separated from the reaction mixture using a magnet and reused for multiple cycles without a significant decrease in catalytic performance. nih.govresearchgate.net

Functional Group Transformations and Reactivity

The chemical behavior of this compound is largely dictated by its three functional groups: the nitro group, the chlorine atom, and the amino group. These groups can undergo various transformations, leading to a diverse range of derivatives.

Nitro Group Reduction to Amino Group

The reduction of the nitro group to an amino group is a fundamental transformation in the chemistry of nitroaromatic compounds. wikipedia.org This can be achieved using various reducing agents and catalytic systems.

Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide. wikipedia.orgcommonorganicchemistry.com Metal-free reductions are also possible using reagents like HSiCl3 with a tertiary amine or a combination of B2pin2 and KOtBu. organic-chemistry.org For selective reductions, especially in the presence of other reducible groups, reagents such as tin(II) chloride (SnCl2), iron (Fe) in acidic media, or zinc (Zn) can be employed. commonorganicchemistry.com

Recent research has focused on developing efficient and environmentally benign catalytic systems. For instance, silver nanoparticles supported on titania (Ag/TiO2) have shown high activity for the reduction of nitroarenes to aryl amines using sodium borohydride (B1222165) (NaBH4). nih.gov Similarly, copper ferrite (CuFe2O4) nanoparticles have been used as a heterogeneous catalyst for the reduction of nitroanilines to their corresponding phenylenediamines. nih.govresearchgate.net

Table 1: Comparison of Catalytic Systems for Nitro Group Reduction

| Catalytic System | Reducing Agent | Substrate | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Pd on glass wool (Pd@GW) | NaBH4 or H2 | Nitrobenzene | Aniline (B41778) | High conversion at room temperature in a flow system; catalyst is reusable. nih.gov | nih.gov |

| Copper Ferrite (CuFe2O4) NPs | NaBH4 | 4-nitroaniline (B120555), 2-nitroaniline (B44862) | p-phenylenediamine, o-phenylenediamine | High conversion rates at room temperature; catalyst is magnetically separable and reusable. nih.govresearchgate.net | nih.govresearchgate.net |

| Active carbon | Hydrazine hydrate | Nitro compounds | Amino compounds | Metal-free catalyst; high catalytic efficiency and recyclability. google.com | google.com |

| Pd/BrettPhos | Not specified | Nitroarenes | Amines | Enables denitrative Buchwald-Hartwig amination. nih.gov | nih.gov |

Halogen Atom Substitution Reactions

The chlorine atom in this compound is susceptible to substitution by various nucleophiles, primarily through nucleophilic aromatic substitution.

Nucleophilic aromatic substitution (SNAr) on aryl halides typically proceeds via an addition-elimination mechanism. libretexts.org The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.comlibretexts.org The presence of strong electron-withdrawing groups, such as the nitro group, in the ortho or para positions to the halogen is crucial for stabilizing this intermediate and activating the ring towards nucleophilic attack. libretexts.orgyoutube.com The subsequent departure of the halide ion restores the aromaticity of the ring, yielding the substitution product. nih.gov

The rate of SNAr reactions is influenced by the nature of the halogen. Generally, the reactivity increases down the group (F < Cl < Br < I), which is related to the strength of the carbon-halogen bond. libretexts.orglibretexts.org

Aminolysis is a specific type of nucleophilic aromatic substitution where an amine acts as the nucleophile. For instance, the synthesis of 2-chloro-4-nitroaniline (B86195) can be achieved through the aminolysis of 3,4-dichloronitrobenzene (B32671) using aqueous ammonia (B1221849) in the presence of a copper(I) chloride catalyst and a phase transfer catalyst like tetrabutylammonium (B224687) bromide. chemicalbook.com This process involves the replacement of a chlorine atom by an amino group. learncbse.in

Coupling Reactions for Derivative Formation

Coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex derivatives from simpler precursors. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are particularly prominent. masterorganicchemistry.comnih.gov

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like a boronic acid) with an aryl halide in the presence of a palladium catalyst and a base. masterorganicchemistry.comnih.gov This reaction is highly versatile for creating biaryl compounds. nih.gov

The Heck reaction couples an aryl or vinyl halide with an alkene, also catalyzed by palladium. masterorganicchemistry.comyoutube.com This reaction typically forms a new carbon-carbon bond between the aryl halide and the alkene. masterorganicchemistry.com

Recent advancements have even enabled the use of nitroarenes as electrophiles in cross-coupling reactions, proceeding through the oxidative addition of the Ar-NO2 bond to a palladium catalyst. nih.gov This denitrative coupling has been applied to Suzuki-Miyaura reactions and Buchwald-Hartwig aminations. nih.gov

Table 2: Key Palladium-Catalyzed Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Key Outcome | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron compound + Aryl halide | Palladium catalyst + Base | Formation of a new C-C bond (biaryl) | masterorganicchemistry.comnih.gov |

| Heck | Alkene + Aryl or Vinyl halide | Palladium catalyst + Base | Formation of a new C-C bond | masterorganicchemistry.comyoutube.com |

| Denitrative Suzuki-Miyaura | Nitroarene + Organoboron compound | Pd/BrettPhos | C-C bond formation via Ar-NO2 cleavage | nih.gov |

| Denitrative Buchwald-Hartwig Amination | Nitroarene + Amine | Pd/BrettPhos | C-N bond formation via Ar-NO2 cleavage | nih.gov |

Electrophilic Substitution Patterns and Orientation

The orientation of electrophilic aromatic substitution on the this compound ring is dictated by the interplay of the directing effects of the four existing substituents: the amino (-NH2), chloro (-Cl), methyl (-CH3), and nitro (-NO2) groups. The substitution occurs at the two available carbon atoms, C3 and C5.

The directing influence of each group is summarized as follows:

Amino (-NH2) group: As a powerful activating group, the amino group directs incoming electrophiles to the ortho and para positions. byjus.com In this molecule, the position para to the amino group is occupied by the methyl group, and the two ortho positions are occupied by the chloro and nitro groups. Therefore, its primary influence is to activate the ring, though its steric bulk and directing power are blocked. In strongly acidic media, the amino group is protonated to form the anilinium ion (-NH3+), which is a deactivating, meta-directing group. byjus.com

Methyl (-CH3) group: The methyl group is an activating, ortho- and para-directing group due to its positive inductive and hyperconjugation effects. libretexts.org It directs incoming electrophiles to its ortho positions (C3 and C5) and its para position (C1, occupied by -NH2).

Chloro (-Cl) group: Halogens like chlorine are deactivating yet ortho- and para-directing. libretexts.org The deactivation occurs via a negative inductive effect, while the direction is controlled by a positive resonance effect. The chloro group at C2 directs electrophiles to its ortho position (C3, since C1 is occupied) and its para position (C5).

Nitro (-NO2) group: The nitro group is a strongly deactivating group and a meta-director due to its strong negative inductive and resonance effects. youtube.com From its position at C6, it directs incoming electrophiles to its meta positions, which are C2 (occupied) and C4 (occupied). Its primary effect is therefore strong deactivation of the ring toward electrophilic attack.

Consolidated Directing Effects:

An analysis of the combined influences on the available C3 and C5 positions reveals the likely outcome of an electrophilic substitution reaction.

| Substituent | Position | Electronic Effect | Directing Influence | Preferred Position(s) |

| -NH2 | C1 | Strong Activator | Ortho, Para | Blocked |

| -Cl | C2 | Deactivator | Ortho, Para | C3, C5 |

| -CH3 | C4 | Activator | Ortho, Para | C3, C5 |

| -NO2 | C6 | Strong Deactivator | Meta | Blocked |

Both the chloro and methyl groups direct incoming electrophiles to positions C3 and C5. The amino group strongly activates the ring, but its directing preferences are blocked. Conversely, the nitro group strongly deactivates the ring. The conflict between the activating methyl group and the deactivating chloro and nitro groups suggests that forcing conditions may be required for substitution.

Given that both the chloro and methyl groups reinforce the directing of an electrophile to C3 and C5, the final regioselectivity will likely be influenced by steric hindrance. The C3 position is flanked by the chloro group at C2 and the methyl group at C4, while the C5 position is adjacent to the methyl group at C4 and the nitro group at C6. The steric environment around C3 is arguably more crowded than C5. Therefore, electrophilic attack is predicted to occur preferentially at the C5 position .

Oxidative Transformations

The oxidation of this compound can be complex, with several functional groups susceptible to transformation depending on the oxidizing agent and reaction conditions. There is no single, universally applicable reaction; instead, different products can be anticipated based on the reactivity of the amino, methyl, and aromatic functionalities. reddit.com

Oxidation of the Amino Group: The primary amino group is often the most susceptible to oxidation. Depending on the reagent, a range of products can be formed.

With Peroxy Acids: Reagents like trifluoroperacetic acid are known to oxidize aromatic amines. reddit.com However, these reactions can be non-selective.

With Other Oxidants: The use of reagents such as sodium perborate (B1237305) or cobalt catalysts with hydroperoxides has been reported for the oxidation of anilines to their corresponding nitro compounds. organic-chemistry.org Applying this to this compound could theoretically yield 1,3-dinitro-2-chloro-4-methylbenzene.

Polymerization: Strong oxidants can also lead to the formation of polymeric materials, similar to the production of aniline black from the oxidation of aniline. libretexts.org

Oxidation of the Methyl Group: The methyl group on the aromatic ring can be oxidized to a carboxylic acid under strong oxidizing conditions, such as with potassium permanganate (B83412) (KMnO4) or chromic acid. This would transform the molecule into 2-chloro-6-nitro-4-aminobenzoic acid.

Degradation of the Aromatic Ring: Under aggressive oxidative conditions, the aromatic ring itself can be cleaved. Advanced oxidation processes like the photo-Fenton reaction (using H2O2 and Fe2+) or supercritical water oxidation (SCWO) are designed to mineralize aromatic compounds. nih.govnih.gov Studies on isomers like p-nitroaniline have shown that these methods effectively destroy the conjugated π-system of the aromatic ring. nih.gov Theoretical studies on the SCWO of nitroaniline isomers suggest that the amino group is more susceptible to initial attack than the nitro group. nih.gov

Biological Oxidation: In a biological context, the oxidative metabolism of the related compound 2-chloro-4-nitroaniline by Rhodococcus sp. has been shown to proceed via an initial oxidative hydroxylation. plos.org This specific pathway involves the removal of the nitro group as a nitrite ion and its replacement with a hydroxyl group, yielding 4-amino-3-chlorophenol. plos.org While this is a specific enzymatic process, it highlights a possible oxidative route involving the nitro group.

A summary of potential oxidative transformations is presented below.

| Oxidizing Agent/Condition | Potential Product(s) | Target Functional Group |

| Peroxy acids, Sodium Perborate | 1,3-Dinitro-2-chloro-4-methylbenzene | Amino Group |

| Strong Oxidants (e.g., KMnO4) | 2-Chloro-6-nitro-4-aminobenzoic acid | Methyl Group |

| Advanced Oxidation Processes | Ring cleavage products (CO2, H2O, etc.) | Aromatic Ring |

| Rhodococcus sp. (on related compound) | 4-Amino-3-chlorophenol | Nitro Group |

Structural Characterization and Theoretical Investigations

Advanced Spectroscopic Analyses

Spectroscopic methods are pivotal in elucidating the precise structure and bonding characteristics of 2-chloro-4-methyl-6-nitroaniline. Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy (FT-IR and FT-Raman) offer complementary insights into the molecular environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the electronic environments of magnetically active nuclei, such as protons (¹H), providing unambiguous evidence for the compound's structural arrangement.

The ¹H NMR spectrum of this compound provides distinct signals corresponding to the different protons in the molecule. The aromatic protons, the amino group protons, and the methyl group protons each resonate at characteristic chemical shifts (δ), measured in parts per million (ppm). These shifts are influenced by the electron-donating and electron-withdrawing effects of the substituents on the benzene (B151609) ring.

The following table summarizes the typical ¹H NMR chemical shifts for this compound:

| Proton | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| Aromatic H | 7.0-8.0 | Multiplet | 2H |

| Amino (NH₂) | ~5.5 | Singlet (broad) | 2H |

| Methyl (CH₃) | ~2.1 | Singlet | 3H |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration used for the NMR analysis.

The integration values confirm the number of protons in each environment, while the multiplicity (splitting pattern) can provide information about neighboring protons, further solidifying the structural assignment.

The substitution pattern on the aniline (B41778) ring is definitively confirmed by NMR data. The chemical shifts and coupling patterns of the aromatic protons are particularly informative. The presence of specific splitting patterns in the aromatic region of the ¹H NMR spectrum allows for the unambiguous determination of the relative positions of the chloro, methyl, and nitro groups with respect to the amino group. This data is crucial for verifying the outcome of electrophilic substitution reactions used in the synthesis of this compound.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, probes the vibrational modes of the molecule's functional groups. These methods are highly sensitive to the types of chemical bonds present and the intermolecular forces that influence them.

The FT-IR and FT-Raman spectra of this compound exhibit characteristic absorption bands corresponding to the various functional groups. Of particular interest are the stretching vibrations of the nitro group (NO₂), which are sensitive to the electronic environment. The symmetric (νs) and asymmetric (νas) stretching vibrations of the NO₂ group typically appear in distinct regions of the infrared spectrum. For instance, the symmetric stretching vibration of the nitro group is a key indicator of its electronic environment.

The following table highlights some of the key vibrational frequencies for this compound:

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| N-H (Amino) | Stretching | 3300-3500 |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Methyl) | Stretching | 2850-2960 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| N-O (Nitro) | Asymmetric Stretch | 1500-1550 |

| N-O (Nitro) | Symmetric Stretch | 1335-1385 |

| C-N | Stretching | 1250-1350 |

| C-Cl | Stretching | 600-800 |

These vibrational assignments are often supported by density functional theory (DFT) calculations, which can predict the vibrational frequencies and intensities with good accuracy. nih.gov

The vibrational frequencies observed in the solid-state FT-IR and FT-Raman spectra can be influenced by intermolecular interactions, such as hydrogen bonding and crystal packing effects. For example, the frequency of the N-H stretching vibrations of the amino group can shift to lower wavenumbers if the protons are involved in hydrogen bonding with the nitro group of an adjacent molecule. Similarly, the frequency of the nitro group's symmetric stretching vibration can be correlated with the specific intermolecular interaction environment. Analysis of these spectral shifts provides valuable information about the supramolecular assembly of this compound in the crystalline state. Hirshfeld surface analysis can further reveal that in addition to N-H⋯anion hydrogen bonds, the molecules are also connected by C—H⋯O interactions. researchgate.net

The solid-state architecture and theoretical underpinnings of this compound and related compounds are primarily understood through X-ray crystallography and computational chemistry. These methods provide a detailed picture of the molecular geometry and the energetic landscape of these molecules.

X-ray Crystallographic Studies of Nitroaniline Salts and Analogues

Single-crystal X-ray diffraction has been instrumental in determining the three-dimensional structures of various nitroaniline salts and analogues. Studies on salts of 2-chloro-4-nitroaniline (B86195) (2Cl4na) and 2-methyl-6-nitroaniline (B18888) (2m6na), which are close structural analogues, have provided a wealth of crystallographic data. researchgate.netdocumentsdelivered.comdntb.gov.ua The protonation of the amino group to form anilinium cations is a common feature in these studies, leading to the formation of salts with various inorganic acids.

The crystal structures of five such salts have been determined:

2-chloro-4-nitroanilinium bromide (C₆H₆ClN₂O₂⁺·Br⁻)

2-chloro-4-nitroanilinium hydrogen sulfate (B86663) (C₆H₆ClN₂O₂⁺·HSO₄⁻)

2-methyl-6-nitroanilinium bromide (C₇H₉N₂O₂⁺·Br⁻)

2-methyl-6-nitroanilinium triiodide (C₇H₉N₂O₂⁺·I₃⁻)

2-methyl-6-nitroanilinium hydrogen sulfate (C₇H₉N₂O₂⁺·HSO₄⁻) documentsdelivered.com

These studies confirm the fundamental molecular framework and provide precise measurements of bond lengths and angles, which are crucial for understanding the electronic effects of the substituents. For instance, the crystal structure of meta-nitroaniline, an isomer, has been solved, revealing an almost perfectly planar molecule. rsc.org Similarly, the structure of p-nitroaniline hydrochloride has also been refined. researchgate.net

Below is a table summarizing the crystallographic data for selected nitroaniline analogues.

| Compound/Salt | Formula | Crystal System | Space Group | Reference |

| 2-chloro-4-nitroanilinium bromide | C₆H₆ClN₂O₂⁺·Br⁻ | - | - | documentsdelivered.com |

| 2-chloro-4-nitroanilinium hydrogen sulfate | C₆H₆ClN₂O₂⁺·HSO₄⁻ | - | - | documentsdelivered.com |

| 2-methyl-6-nitroanilinium bromide | C₇H₉N₂O₂⁺·Br⁻ | - | - | documentsdelivered.com |

| 2-methyl-6-nitroanilinium triiodide | C₇H₉N₂O₂⁺·I₃⁻ | - | - | documentsdelivered.com |

| 2-methyl-6-nitroanilinium hydrogen sulfate | C₇H₉N₂O₂⁺·HSO₄⁻ | - | - | documentsdelivered.com |

| meta-nitroaniline | C₆H₆N₂O₂ | Orthorhombic | Pbc2₁ | rsc.org |

| o-chloroanilinium bromide | C₆H₇BrClN | Orthorhombic | Pca2₁ | researchgate.net |

| 2-bromo-4,6-dinitroaniline | C₆H₄BrN₃O₄ | - | - | nih.gov |

| 2-amino-4,6-dimethoxy-5-nitropyrimidine | C₆H₈N₄O₄ | - | - | nih.gov |

Data for cell parameters (a, b, c, α, β, γ) were not consistently available in the abstracts for all compounds.

Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of nitroaniline salts and analogues is predominantly governed by a network of intermolecular interactions, with hydrogen bonds playing a primary role. In the crystal structures of anilinium salts, the protonated ammonio group (-NH₃⁺) acts as a strong hydrogen-bond donor, forming robust interactions with the counter-anions. researchgate.netdocumentsdelivered.comdntb.gov.ua

These hydrogen-bonding networks can exhibit varying dimensionalities:

Zero-dimensional (0D) networks are observed in structures like 2-methyl-6-nitroanilinium bromide, where discrete hydrogen-bonded units are formed. researchgate.netdocumentsdelivered.com

One-dimensional (1D) chains are found in 2-chloro-4-nitroanilinium bromide and 2-methyl-6-nitroanilinium triiodide. researchgate.netdocumentsdelivered.com

Two-dimensional (2D) sheets are present in the hydrogen sulfate salts of both 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline. researchgate.netdocumentsdelivered.com

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a significant phenomenon in the study of nitroanilines. An attempt to replicate the original orthorhombic crystal phase of 2-chloro-4-nitroaniline (2Cl4na), first determined in 1965, was unsuccessful and instead led to the discovery of a new, triclinic polymorph. This new form was obtainable from various solvent mixtures and also by the slow cooling of a melted sample, highlighting the subtle factors that can influence crystal formation. researchgate.net

This phenomenon is a central focus of crystal engineering, which seeks to design and control the formation of solid-state structures to achieve desired properties. By forming co-crystals, for instance, the physical properties of a material can be systematically tuned. A study on co-crystals of caffeine (B1668208) with various halogenated nitroanilines demonstrated a clear structure-mechanical property relationship. rsc.org Crystals with strong 2D layers exhibited shear deformation, while those with weaker intralayer interactions or 3D interlocked packing were brittle. rsc.org This strategic assembly, often guided by the predictable nature of hydrogen bonding, is also used to design noncentrosymmetric crystals for applications in nonlinear optics, as shown with 2-amino-5-nitropyridine (B18323) derivatives. acs.org

Influence of Substituents on Bond Distances and Electron Delocalization

The substituents on the aniline ring—namely the chloro, methyl, and nitro groups—exert significant electronic effects that modulate bond distances and the delocalization of π-electrons within the molecule. The nitro group is a strong electron-withdrawing group, which can influence the aromaticity of the benzene ring and the bond lengths of adjacent atoms. researchgate.net

Computational Chemistry and Molecular Modeling

Theoretical calculations provide a powerful complement to experimental data, offering insights into molecular properties that can be difficult to measure directly.

Relaxed Potential Energy Surface (rPES) Calculations

Relaxed Potential Energy Surface (rPES) scanning is a computational technique used to explore the conformational flexibility of molecules and determine the energy barriers associated with the rotation of specific functional groups. Such calculations have been performed on the protonated cations of 2-chloro-4-nitroaniline (H₂Cl4na⁺) and 2-methyl-6-nitroaniline (H₂m6na⁺). researchgate.netdocumentsdelivered.comdntb.gov.ua

The calculations revealed the energy barriers for the rotation of the nitro group around the C–N bond. The findings are summarized in the table below.

| Cation Species | Rotational Barrier of Nitro Group (kcal/mol) | Reference |

| Isolated H₂Cl4na⁺ (protonated 2-chloro-4-nitroaniline) | 4.6 | documentsdelivered.comdntb.gov.ua |

| Isolated H₂m6na⁺ (protonated 2-methyl-6-nitroaniline) | 11.6 | documentsdelivered.comdntb.gov.ua |

These results indicate a significantly higher energy barrier for nitro group rotation in the 2-methyl-6-nitroaniline cation compared to the 2-chloro-4-nitroaniline cation. documentsdelivered.comdntb.gov.ua This difference can be attributed to the steric hindrance imposed by the adjacent methyl group in the ortho position, which restricts the free rotation of the nitro group. These theoretical energy barriers provide fundamental information about the conformational preferences and rigidity of these molecules. researchgate.net

Energy Barrier Analysis for Conformational Dynamics

The conformational flexibility of nitroaniline derivatives is largely governed by the rotation of the nitro (-NO₂) and amino (-NH₂) groups attached to the benzene ring. Theoretical calculations, such as those employing the relaxed potential energy surface (rPES) scan, are instrumental in quantifying the energy barriers associated with these rotational dynamics.

For analogous compounds, these calculations reveal the energy required to rotate specific functional groups, which dictates the stability of different conformers. For instance, in the case of the 2-chloro-4-nitroanilinium (H2Cl4na⁺) and 2-methyl-6-nitroanilinium (H2m6na⁺) cations, theoretical calculations have determined the energy barriers for the rotation of the nitro group to be 4.6 and 11.6 kcal mol⁻¹, respectively researchgate.netdocumentsdelivered.com. These values highlight how different substitution patterns on the aniline ring influence the rotational freedom of the nitro group. The energy barrier is a critical parameter as it provides insight into the rigidity of the molecule and the likelihood of different conformations existing at a given temperature.

Rotational Energy Barriers of Related Nitroaniline Cations

| Cation | Rotational Group | Energy Barrier (kcal mol⁻¹) | Reference |

|---|---|---|---|

| 2-chloro-4-nitroanilinium (H2Cl4na⁺) | Nitro group (-NO₂) | 4.6 | researchgate.netdocumentsdelivered.com |

| 2-methyl-6-nitroanilinium (H2m6na⁺) | Nitro group (-NO₂) | 11.6 | researchgate.netdocumentsdelivered.com |

This table presents theoretically calculated energy barriers for the rotation of the nitro group in cations structurally related to this compound.

Hirshfeld Surface Analysis for Weak Interactions

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, providing a detailed picture of the weak interactions that govern the crystal packing, such as hydrogen bonds and van der Waals forces.

In studies of related nitroaniline salts, Hirshfeld surface analysis has shown that the nitro group is a key player in forming weak intermolecular interactions. researchgate.netdocumentsdelivered.com The analysis reveals significant contacts such as C—H⋯O(NO₂), NO₂⋯π(Ar), and O(NO₂)⋯π(NO₂) interactions. researchgate.netdocumentsdelivered.com For other similar structures, O⋯H/H⋯O and H⋯H contacts are often found to be the most significant contributors to the Hirshfeld surface, indicating their primary role in the crystal's stability. nih.goviucr.orgnih.gov The percentage contributions of different atomic contacts provide a quantitative measure of their importance in the molecular packing.

Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis for a Related Nitroaniline Derivative

| Interaction Type | Contribution (%) |

|---|---|

| O···H | 39 |

| H···H | 21.3 |

| S···H | 5.9 |

| C···N/N···C | 5.8 |

| C···H/H···C | 5.4 |

This table is based on data for 2-methyl-3-nitro-N-[(E)-(5-nitrothiophen-2-yl)methylidene]aniline and illustrates the typical distribution of intermolecular contacts identified by Hirshfeld surface analysis in related molecular crystals. nih.goviucr.org

Derivatization and Advanced Chemical Applications

Synthesis of Advanced Pharmaceutical Intermediates and Analogues

2-Chloro-4-methyl-6-nitroaniline serves as a crucial starting material in the synthesis of complex pharmaceutical intermediates and analogues. Its reactive sites allow for a variety of chemical transformations, leading to the creation of novel bioactive molecules.

One of the key applications of this compound is in the preparation of precursors for tyrosine kinase inhibitors, which are a class of targeted cancer therapies. For instance, 2-chloro-6-methylaniline (B140736), which can be synthesized from 3-chloro-5-methyl-4-nitroaniline through diazotization and reduction reactions, is a known starting material for the synthesis of the tyrosine kinase inhibitor Dasatinib. google.com This highlights the importance of the specific arrangement of substituents on the aniline (B41778) ring for its utility in medicinal chemistry.

Furthermore, derivatives of this compound are explored for their potential as antidiabetic and anticancer agents. Research has shown that related nitroaniline structures can be modified to create compounds with significant biological activity. For example, a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, synthesized from a related 2-chloro-4-nitrobenzoic acid, have demonstrated in vitro antidiabetic activity. nih.gov While not a direct derivative, this illustrates the therapeutic potential of the substituted nitroaniline scaffold.

The synthesis of various heterocyclic compounds with potential pharmacological activities also utilizes intermediates derived from substituted nitroanilines. These derivatives are investigated for their antibacterial and anti-breast cancer properties, underscoring the broad therapeutic landscape accessible from this chemical family. google.com

| Pharmaceutical Application | Intermediate/Analogue | Therapeutic Area | Reference |

| Tyrosine Kinase Inhibitors | Precursors to Dasatinib | Oncology | google.com |

| Antidiabetic Agents | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | Endocrinology | nih.gov |

| Anticancer Agents | Indazole derivatives | Oncology | google.com |

| Antibacterial Agents | 2-methyl-6-chlorophenyl sulfonylurea derivatives | Infectious Diseases | google.com |

Precursors in Dye and Pigment Chemistry

The vibrant color and chemical stability of many organic dyes and pigments are owed to the presence of specific chromophoric groups, often derived from aromatic amines like this compound. This compound is a valuable precursor in the synthesis of azo dyes, a major class of colorants used in various industries.

Azo dyes are characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. The synthesis typically involves the diazotization of a primary aromatic amine, such as a nitroaniline derivative, followed by a coupling reaction with a suitable coupling component. The specific substituents on the aromatic rings of both the diazonium salt and the coupling component determine the final color, fastness, and other properties of the dye.

2-Chloro-4-nitroaniline (B86195), a closely related compound, is explicitly used as an intermediate for dyes and pigments. crystalchem.in It is a precursor for the synthesis of various azo dyes. nih.gov For example, it is a starting material for D&C Red No. 36. nih.gov The presence of the electron-withdrawing nitro and chloro groups can influence the electronic properties of the resulting dye molecule, impacting its color and lightfastness.

While direct synthesis examples for this compound are less commonly documented in readily available literature, its structural similarity to other key dye intermediates suggests its potential in creating specialized colorants with specific hues and properties. The modification of the substitution pattern on the aniline ring is a common strategy to fine-tune the characteristics of azo dyes.

Development of Agrochemicals

The structural motifs present in this compound are also found in various agrochemicals, including herbicides, insecticides, and fungicides. The specific combination of substituents on the aromatic ring can impart selective biological activity against pests and weeds.

Nitroaniline derivatives have been a subject of interest in the development of new agrochemicals. The presence of a nitro group, in particular, is a feature of several classes of pesticides. While specific agrochemicals derived directly from this compound are not prominently detailed in public-domain research, the broader class of chloro-nitroanilines has been investigated for its biological effects.

For instance, the biodegradation of the related compound 2-chloro-4-nitroaniline has been studied to understand its environmental fate, which is a critical aspect of agrochemical research. plos.org The development of new pesticides often involves synthesizing and screening a library of related compounds to identify molecules with high efficacy and favorable environmental profiles. The structural framework of this compound makes it a candidate for inclusion in such screening programs for the discovery of novel agrochemicals.

Applications in Materials Science Research

The unique electronic and optical properties of nitroaniline derivatives make them attractive candidates for applications in materials science, particularly in the fields of organic electronics and nonlinear optics.

Organic Electronic Materials (e.g., OLEDs, OFETs)

Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) are technologies that rely on the electronic properties of organic semiconductor materials. researchgate.net While there is no widespread reporting of this compound itself being a primary component in commercial OLED or OFET devices, the broader class of organic molecules with donor-acceptor structures is of significant research interest.

The aniline group can act as an electron donor, while the nitro group is a strong electron acceptor. This intramolecular charge transfer character is a desirable feature for materials used in organic electronics. The development of new organic semiconductors often involves the synthesis and characterization of novel molecules with tailored electronic properties. The specific substitution pattern of this compound could potentially be exploited to fine-tune the energy levels and charge transport properties of new organic electronic materials.

Optical Signal Processing and Third Harmonic Generation (THG)

Nonlinear optical (NLO) materials are capable of altering the properties of light that passes through them, leading to applications in optical signal processing, frequency conversion, and optical switching. Certain organic molecules with large second-order and third-order NLO responses are highly sought after for these applications.

2-Methyl-4-nitroaniline (MNA), a closely related compound, is a well-known NLO material with a high second-harmonic generation (SHG) efficiency. google.comrsc.org Its non-centrosymmetric crystal structure is crucial for its second-order NLO properties. Theoretical and experimental studies on MNA have provided insights into the structure-property relationships of NLO materials. researchgate.netresearchgate.net

The presence of both an electron-donating group (amino) and an electron-withdrawing group (nitro) on the aromatic ring of these molecules gives rise to a large molecular hyperpolarizability, which is a prerequisite for strong NLO effects. While the specific NLO properties of this compound are not extensively documented, its structural similarity to MNA suggests its potential as a candidate for NLO applications. The inclusion of a chlorine atom could further modify the crystal packing and electronic properties, potentially leading to interesting NLO behavior.

Utilization in Analytical Chemistry Methodologies

In analytical chemistry, this compound and its isomers can be the subject of various analytical methodologies, particularly for environmental monitoring and quality control in industrial processes.

Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are common techniques used for the separation and quantification of aniline derivatives. epa.gov Method 8131, developed by the U.S. Environmental Protection Agency (EPA), outlines a procedure for determining the concentration of aniline and its derivatives, including 2-chloro-4-nitroaniline, in environmental samples using gas chromatography with a nitrogen-phosphorus detector (GC-NPD). epa.gov

The development of analytical methods for these compounds is important for assessing their presence and persistence in the environment, particularly as they can be metabolites of other chemicals. For example, 2-chloro-4-nitroaniline is a known degradate of the pesticide niclosamide (B1684120), and its detection is crucial for environmental monitoring. plos.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a sensitive and selective method for the simultaneous determination of niclosamide and its degradates, including 2-chloro-4-nitroaniline, in water samples. rsc.org

Furthermore, reversed-phase liquid chromatography has been employed to determine the levels of 2-chloro-4-nitroaniline as an impurity in commercial pigments like D&C Red No. 36. nih.gov These analytical methods are essential for ensuring the purity and safety of consumer products.

| Analytical Technique | Analyte(s) | Matrix | Purpose | Reference |

| Gas Chromatography (GC-NPD) | Aniline and derivatives (including 2-chloro-4-nitroaniline) | Environmental Samples | Concentration determination | epa.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Niclosamide and its degradates (including 2-chloro-4-nitroaniline) | Water | Environmental monitoring | rsc.org |

| Reversed-Phase Liquid Chromatography | 2-chloro-4-nitroaniline, 2-naphthol, 2,4-dinitroaniline | D&C Red No. 36 | Impurity analysis | nih.gov |

Environmental Chemistry and Bioremediation Research

Aerobic Biodegradation Pathways

As noted, specific, validated aerobic biodegradation pathways for 2-Chloro-4-methyl-6-nitroaniline are not available in the current scientific literature. Research on analogous compounds provides some insights into potential mechanisms.

Microbial Degradation Mechanisms by Bacterial Strains

The aerobic breakdown of aniline (B41778) and its substituted derivatives is often initiated by bacterial strains that can utilize them as a source of carbon and nitrogen. frontiersin.org For instance, various bacteria, including species of Pseudomonas, Acinetobacter, and Delftia, are known to degrade aniline. frontiersin.orgnih.govmdpi.com The degradation of chlorinated anilines often involves initial oxidative deamination to form corresponding chlorocatechols. frontiersin.org For nitroaromatic compounds, aerobic degradation can proceed through monooxygenase or dioxygenase-catalyzed reactions that remove the nitro group. nih.gov However, the presence of both chloro- and nitro-substituents on the aromatic ring, as in this compound, generally increases the compound's recalcitrance to microbial degradation. nih.govcambridge.org

Identification of Intermediate Metabolites

For the degradation of aniline and chloroanilines, catechol and its chlorinated derivatives are common central intermediates. frontiersin.org These catechols are then subject to ring cleavage, which can occur via either the ortho- or meta-cleavage pathway, leading to intermediates that can enter central metabolic pathways. frontiersin.org In the biodegradation of some nitroaromatic compounds, the initial enzymatic attack can lead to the formation of aminophenols or other hydroxylated intermediates. oecd.org Without specific studies, the exact intermediate metabolites for this compound remain speculative.

Enzymatic Transformations

The key enzymes in the aerobic degradation of aromatic amines are often dioxygenases, such as aniline dioxygenase, which catalyze the initial attack on the aromatic ring. frontiersin.orgnih.gov Flavin-dependent monooxygenases are also frequently implicated in the degradation of nitroaromatic compounds. nih.gov Following the initial steps, catechol dioxygenases are responsible for the aromatic ring cleavage, a critical step in the mineralization of these compounds. nih.gov The specific enzymes capable of acting on a molecule with the combined substitutions of this compound have not been characterized.

Environmental Fate and Persistence Studies in Aquatic and Soil Environments

2-Chloro-4-nitroaniline (B86195), a closely related compound, is considered to be poorly biodegradable and persistent in the environment. nih.govplos.org Its volatilization from water and soil surfaces is not considered a significant fate process due to its low Henry's Law constant. nih.govplos.org The compound also lacks functional groups that are readily hydrolyzed in the environment. nih.govplos.org However, it does contain chromophores that can absorb light at wavelengths greater than 290 nm, suggesting that photolysis may play a role in its environmental degradation. nih.govplos.org Chlorinated organic compounds, in general, are known for their persistence due to the stability of the carbon-chlorine bond. nih.gov Anilines are also known to bind to soil organic matter, which can reduce their mobility and bioavailability.

Bioremediation Strategies for Contaminated Environments

Given the recalcitrance of many chlorinated nitroaromatic compounds, various bioremediation strategies are being explored for this class of pollutants. These strategies often fall into the categories of biostimulation (adding nutrients to stimulate native microorganisms) and bioaugmentation (introducing specific microorganisms with desired degradation capabilities). For nitroaromatic compounds from explosives, both in situ and ex situ bioremediation techniques have been investigated. cambridge.orgcswab.org Composting and the use of bioreactors are examples of ex situ methods that have shown promise for treating contaminated soils and water. cswab.org Phytoremediation, the use of plants to remove, contain, or degrade environmental contaminants, is another potential strategy for large areas with low to moderate levels of contamination. cswab.org

Aquatic Environmental Impact Assessments

The release of chlorinated anilines into aquatic ecosystems is a significant concern due to their potential toxicity. nih.gov These compounds can enter water bodies through industrial discharges and agricultural runoff. nih.gov They are known to be toxic to aquatic organisms, potentially causing a decline in species diversity and bioaccumulation in the food web. nih.gov For example, a 24-hour EC50 (the concentration that affects 50% of the population) for Daphnia magna for the related compound 2-nitroaniline (B44862) was found to be 8.3 mg/L. oecd.org The presence of chlorine substituents on the aniline ring can further increase the toxicity and persistence of these compounds in the aquatic environment. nih.gov

Mechanistic Toxicology and Biological Interactions

Cellular and Subcellular Effects

The cellular and subcellular toxicological profile of 2-Chloro-4-methyl-6-nitroaniline and related compounds involves a cascade of events that disrupt normal cellular function, leading to significant damage. Key among these effects are the depletion of glutathione (B108866), induction of microsomal damage, and subsequent hepatocellular injury.

Glutathione Depletion Mechanisms

Exposure to nitroaniline compounds can lead to a marked depletion of the intracellular glutathione (GSH) pool. nih.gov Glutathione, a critical antioxidant, plays a pivotal role in detoxifying xenobiotics and protecting cells from oxidative stress. The electrophilic nature of nitroaromatic compounds, or their metabolites, facilitates their conjugation with GSH, either spontaneously or catalyzed by glutathione S-transferases (GSTs). This process consumes GSH, and if the rate of depletion exceeds its regeneration, the cell's antioxidant capacity is compromised. This depletion leaves the cell vulnerable to damage from reactive oxygen species (ROS) and other toxic insults. Studies on related compounds like p-chloroaniline have shown that significant induction of GST activity and GSH content occurs in response to exposure, highlighting the activation of this detoxification pathway. mdpi.com

Microsomal Damage Induction

Microsomal damage is another significant consequence of exposure to chloronitroaniline (B12663196) compounds. nih.gov The microsomes, particularly the endoplasmic reticulum, are the primary sites of xenobiotic metabolism, housing the cytochrome P450 enzyme system. The metabolism of nitroanilines can generate reactive intermediates that can covalently bind to microsomal proteins and lipids, leading to lipid peroxidation and damage to the structural and functional integrity of the microsomes. A key indicator of microsomal damage is the alteration in the activity of enzymes such as glucose-6-phosphatase (G-6-Pase), which has been observed to change conspicuously upon exposure to these compounds. nih.gov

Hepatocellular Damage

The culmination of glutathione depletion and microsomal damage often manifests as hepatocellular damage. nih.gov This is characterized by a loss of cell viability and leakage of intracellular enzymes, such as lactate (B86563) dehydrogenase (LDH), into the extracellular space. nih.gov Studies on isolated rat hepatocytes have demonstrated that exposure to chloronitroanilines can induce a statistically significant loss of cellular viability. nih.gov The severity of the cellular damage appears to be influenced by the specific isomeric structure of the compound. nih.gov Recent research on 2-Methyl-4-nitroaniline (MNA) has further elucidated the mechanisms of hepatotoxicity, suggesting a link to the upregulation of PPARγ expression, which in turn leads to liver dysfunction and inflammatory responses. nih.gov

Table 1: Cellular Effects of Related Nitroaniline Compounds

| Compound | Cellular Effect | Key Findings | Reference |

| 2-Chloro-4-nitroaniline (B86195) | Glutathione Depletion | Marked depletion of intracellular GSH pool in isolated rat hepatocytes. | nih.gov |

| 2-Chloro-4-nitroaniline | Microsomal Damage | Conspicuous changes in G-6-Pase activity, indicating microsomal damage. | nih.gov |

| 2-Chloro-4-nitroaniline | Hepatocellular Damage | Statistically significant loss of cellular viability and increased LDH leakage. | nih.gov |

| p-Chloroaniline | Oxidative Stress | Induction of GST activity and GSH content, and increased lipid peroxidation. | mdpi.com |

| 2-Methyl-4-nitroaniline | Hepatotoxicity | Upregulation of PPARγ expression, liver dysfunction, and inflammation. | nih.gov |

Mutagenicity and Genotoxicity Assessments

2-Chloro-4-nitroaniline has been identified as a bacterial mutagen in studies using the Salmonella typhimurium assay. nih.govplos.orgnih.gov Its mutagenic activity is dependent on both nitroreduction and transacetylation. nih.gov The nitro group of the compound can be reduced to form reactive intermediates that can interact with DNA, leading to mutations. However, the mutagenic potency of 2-chloro-4-nitroaniline is reported to be lower than that of the anti-helminthic drug niclosamide (B1684120), from which it can be formed as a metabolite. nih.govplos.org

The genotoxicity of aniline-based compounds is often linked to the presence and position of nitro groups, with those in the meta and para positions generally conferring stronger mutagenic activity. nih.gov While some nitroanilines like 2-nitroaniline (B44862) are not mutagenic in bacterial assays, others such as 3-nitroaniline (B104315) and 4-nitroaniline (B120555) show mutagenic properties, sometimes requiring metabolic activation. nih.govoecd.org

Table 2: Mutagenicity of 2-Chloro-4-nitroaniline and Related Compounds

| Compound | Test System | Metabolic Activation | Result | Reference |

| 2-Chloro-4-nitroaniline | Salmonella typhimurium | Not specified | Mutagenic | nih.govplos.orgnih.gov |

| 5-Chlorosalicylic acid | Salmonella typhimurium | Not specified | Non-mutagenic | nih.gov |

| 2-Nitroaniline | Bacterial assays | Not specified | Not mutagenic | nih.govoecd.org |

| 3-Nitroaniline | Bacterial assays | Not specified | Mutagenic | nih.gov |

| 4-Nitroaniline | Bacterial assays | With S9 activation | Mutagenic | nih.gov |

Structure-Activity Relationships in Biological Systems

The biological activity of this compound is intrinsically linked to its chemical structure. The presence and relative positions of the chloro, methyl, and nitro groups on the aniline (B41778) ring dictate its reactivity and interaction with biological macromolecules.

The nitro group is a key functional group that can undergo reduction to form reactive nitroso and hydroxylamino intermediates. These intermediates are often responsible for the toxic and mutagenic effects of nitroaromatic compounds. The position of the nitro group is critical; for instance, 4-nitroanilines are often associated with mutagenic activity. nih.gov

The chlorine atom, an electron-withdrawing group, can influence the electronic properties of the aromatic ring, affecting the compound's metabolism and reactivity. The methyl group, being electron-donating, can also modulate the molecule's reactivity and its interaction with biological targets.

The metabolism of 2-Chloro-4-nitroaniline by certain aerobic bacteria, such as Rhodococcus sp., proceeds via an oxidative hydroxylation, leading to the formation of 4-amino-3-chlorophenol. plos.orgnih.gov This initial step involves the removal of the nitro group, demonstrating a specific metabolic pathway influenced by the compound's structure. plos.orgnih.gov The subsequent degradation involves dioxygenase-mediated transformations. plos.orgnih.gov

常见问题

Basic Questions

Q. What are the common synthetic routes for 2-Chloro-4-methyl-6-nitroaniline, and how do reaction conditions influence product purity?

- Methodological Answer : The compound can be synthesized via nitration and halogenation of precursor aromatic amines. For example, nitro groups can be introduced via nitration of toluidine derivatives, followed by chlorination using reagents like Cl2/FeCl3. Reduction of nitro groups (e.g., using Fe/HCl or catalytic hydrogenation with Pd/C) may require optimization to avoid over-reduction or by-product formation . Reaction temperature, solvent polarity, and catalyst choice critically influence yield and purity.

Q. What spectroscopic techniques are routinely employed for characterizing this compound?

- Methodological Answer :

- IR/Raman Spectroscopy : Identifies nitro (NO2) stretching vibrations (~1350–1500 cm<sup>−1</sup>) and C-Cl stretches (~550–800 cm<sup>−1</sup>). Shifts in νsNO2 bands indicate hydrogen bonding or crystal packing effects .

- NMR : <sup>1</sup>H NMR reveals aromatic proton splitting patterns (meta/para substitution), while <sup>13</sup>C NMR distinguishes methyl and nitro-substituted carbons.

- Mass Spectrometry : Confirms molecular ion ([M]<sup>+</sup>) and fragmentation pathways (e.g., loss of NO2 or Cl).

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Use fume hoods, nitrile gloves, and eye protection. Avoid inhalation of dust; the compound may decompose under heat, releasing toxic NOx gases. Storage conditions should prioritize dryness and cool temperatures (<25°C). Consult SDS for specific spill management and first-aid protocols .

Advanced Research Questions

Q. How can X-ray crystallography and Hirshfeld surface analysis elucidate intermolecular interactions in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction resolves hydrogen-bonding networks (e.g., N–H···O or C–H···Cl) and π-stacking. Hirshfeld surface analysis quantifies interaction contributions (e.g., O···H, Cl···H) and visualizes contact distances. For example, nitro groups often participate in C–H···O interactions, while methyl groups influence steric packing .

Q. What challenges arise in reconciling contradictions between experimental and computational vibrational spectra for nitroaniline derivatives?

- Methodological Answer : Discrepancies may stem from solvent effects, crystal packing, or anharmonicity. Hybrid DFT methods (e.g., B3LYP with dispersion corrections) improve accuracy for νsNO2 predictions. Experimental IR/Raman data should be acquired in inert matrices or solid state to match computational models .

Q. How do relaxed potential energy surface (rPES) calculations address rotational energy barriers in nitro-substituted anilines?

- Methodological Answer : rPES maps the energy landscape for nitro group rotation. For this compound, barriers (~4–12 kcal/mol) depend on substituent steric effects. High-level calculations (e.g., CCSD(T)/cc-pVTZ) validate experimental observations from variable-temperature NMR or Raman spectroscopy .

Q. What role do density functional theory (DFT) methods play in predicting the electronic structure and reactivity of nitroanilines?

- Methodological Answer : Hybrid functionals (e.g., B3LYP or M06-2X) calculate frontier molecular orbitals (HOMO/LUMO), predicting electrophilic/nucleophilic sites. Solvent models (e.g., PCM) simulate reaction pathways, such as nucleophilic substitution at the chloro position. Charge density analysis (QTAIM) identifies bond critical points in hydrogen-bonded networks .

Notes

- Computational studies should employ validated functionals and basis sets for nitroaromatics.

- Structural analogs (e.g., 2-chloro-4-nitroaniline) provide methodological insights for unresolved data on the target compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。